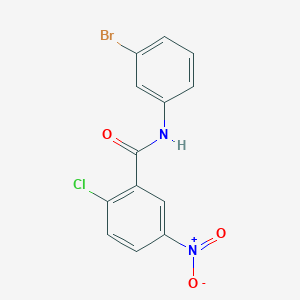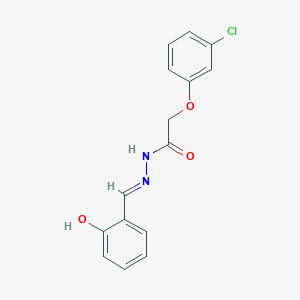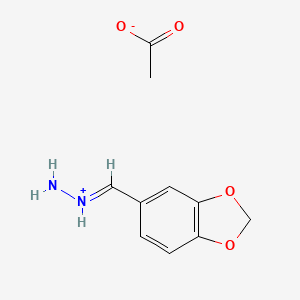
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione), commonly known as PDI, is a versatile and widely used organic semiconductor material. PDI is a small molecule with a planar structure and strong electron-accepting properties, making it an ideal candidate for use in various optoelectronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
Mechanism of Action
The mechanism of action of PDI in optoelectronic devices is based on its strong electron-accepting properties. When PDI is used as an electron acceptor in a solar cell, it accepts electrons from the donor material and transfers them to the electrode, generating a current. In a field-effect transistor, PDI acts as an electron acceptor, allowing the flow of electrons through the device. In a light-emitting diode, PDI emits light when an electric current is applied to it.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PDI. However, studies have shown that PDI has low toxicity and is biocompatible, making it a potential candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One advantage of using PDI in lab experiments is its strong electron-accepting properties, which make it an ideal candidate for use in various optoelectronic devices. Another advantage is its low toxicity and biocompatibility, which make it a potential candidate for use in biomedical applications. However, one limitation of using PDI is its high cost, which can limit its use in large-scale applications.
Future Directions
There are several future directions for research on PDI. One direction is to improve the synthesis method to reduce the cost of production. Another direction is to study the biochemical and physiological effects of PDI in more detail, to determine its potential use in biomedical applications. Additionally, further research can be done to optimize the performance of PDI in various optoelectronic devices.
Synthesis Methods
The synthesis of PDI involves the reaction of pyromellitic dianhydride and 2,4-diaminopyrimidine in the presence of a catalyst. The resulting product is a yellow powder that can be purified through column chromatography. PDI can also be synthesized through a one-pot reaction using a mixture of pyromellitic dianhydride, 2,4-diaminopyrimidine, and a solvent.
Scientific Research Applications
PDI has been extensively studied for its potential use in various optoelectronic devices. It has been used as an electron acceptor in organic solar cells, where it has shown high power conversion efficiency. PDI has also been used in field-effect transistors, where it has demonstrated high charge carrier mobility. In addition, PDI has been used in light-emitting diodes, where it has shown high luminance efficiency.
properties
IUPAC Name |
2-[4-[2-[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N4O4/c37-29-23-5-1-2-6-24(23)30(38)35(29)21-13-9-19(10-14-21)27-17-18-33-28(34-27)20-11-15-22(16-12-20)36-31(39)25-7-3-4-8-26(25)32(36)40/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWKQFENJETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=C(C=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-[4-(1,3-Dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)


![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)